molecular formula C32Br6Cl10CuN8 B081156 Fastogen Green Y CAS No. 14302-13-7

Fastogen Green Y

Cat. No.: B081156
CAS No.: 14302-13-7
M. Wt: 1393.9 g/mol
InChI Key: JRJLLXQDXANQEC-UHFFFAOYSA-N
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Description

C.I. Pigment Green 36, also known as Phthalocyanine Green YGF, is a phthalocyanine green pigment with a yellowish shade . It has outstanding resistance to light, weather, and solvents, and excellent heat stability . It is commonly used in automotive OEM paints and coatings, industrial coatings, powder coatings, water-based inner and outer wall coatings, coil coatings, solvent-based coatings, textile printing, plastics, EVA, PVC, PE, PP, ABS, PS, PBT, PC, PA, rubber, offset inks, solvent-based inks, toluene base inks, PA inks, PP inks, NC inks, and water-based inks .


Synthesis Analysis

C.I. Pigment Green 36 is manufactured by direct exhaustive halogenation of crude CuPc blue with chlorine or bromine or an appropriate mixture of the two halogens, depending on the composition of the product required . The synthesis is carried out at elevated temperatures in a suitable solvent, commonly a molten AlCl3/NaCl eutectic mixture .


Molecular Structure Analysis

The molecular structure of C.I. Pigment Green 36 is a copper-phthalocyanine pigment . The molecular formula is C32Br6Cl10CuN8 .


Chemical Reactions Analysis

C.I. Pigment Green 36 is incompatible with oxidizing and reducing agents . It is likely to react as a weak base in aqueous solution .


Physical and Chemical Properties Analysis

C.I. Pigment Green 36 is a green powder . It has a specific gravity between 2.8 and 3.0, a bulk volume of 2.0-2.4 l/kg, and an average particle size between 40 and 100 nanometers . It has a density of 3.013 at 20℃ . It is insoluble in water .

Scientific Research Applications

  • Nanoparticle Formation

    C.I. Pigment Green 36 can be used to form ultra-fine particles using a supercritical anti-solvent process. This process employs quinoline as a solvent and supercritical carbon dioxide as an anti-solvent, enabling the formation of nano-particles and micro-metric aggregated ball-like particles depending on the phase behavior of the anti-solvent and solvent mixtures (Wu, Lin, & Lee, 2007).

  • UV-Curable Encapsulation for Textiles

    C.I. Pigment Green 36 has been studied for its use in UV-curable encapsulation. This method modifies organic pigments for use as pigmented UV-curable inkjet inks, proving effective in preliminary applications in inkjet printing of textiles (Hakeim, Arafa, Zahran, & Abdou, 2014).

  • Photovoltaic Applications

    Analogues of C.I. Pigment Green 36, such as pigment Green B, have been synthesized with improved thermal stability for use in photovoltaic cells. These colorants are characterized by broadband absorption extending to the NIR region, making them suitable for high-technology applications like heat ray blocking and energy conversion (Sekar, Raut, & Umape, 2010).

  • Manuscript Illumination Studies

    Studies on green pigments used in historic manuscript illumination have provided insights into their composition and application. C.I. Pigment Green 36 is part of this broader category of green pigments analyzed to understand historical and cultural contexts of pigment use (Ricciardi, Pallipurath, & Rose, 2013).

  • Synthesis of Green Ceramic Pigments

    Research on synthesizing green ceramic pigments, including those based on C.I. Pigment Green 36, has been conducted to optimize chromatic quality and minimize environmental impact. This includes the study of different mineralizers and industrial-grade reagents for pigment production (Muñoz et al., 2004).

Safety and Hazards

C.I. Pigment Green 36 is probably non-flammable . Inhalation of the dusts and mists from this compound can cause nasal mucous membrane irritation . When heated to decomposition, it can produce fumes of carbon monoxide, carbon dioxide, NOx, hydrogen chloride, and other potentially toxic fumes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

CAS No.

14302-13-7

Molecular Formula

C32Br6Cl10CuN8

Molecular Weight

1393.9 g/mol

IUPAC Name

copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2

InChI Key

JRJLLXQDXANQEC-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2]

14302-13-7

physical_description

C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992)
DryPowder, WetSolid;  OtherSolid, Liquid

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fastogen Green Y
Reactant of Route 2
Fastogen Green Y
Reactant of Route 3
Fastogen Green Y
Reactant of Route 4
Fastogen Green Y
Reactant of Route 5
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Reactant of Route 6
Fastogen Green Y

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